Molecular Weight Reduction Versus Fluconazole and Voriconazole: Physicochemical Advantage for Lead Optimization and Fragment-Based Design
2-(1H-1,2,4-triazol-1-yl)butan-1-ol exhibits a molecular weight of 141.17 g/mol, which is 53% lower than fluconazole (306.27 g/mol) and 59% lower than voriconazole (349.31 g/mol) . This substantial molecular weight reduction, coupled with the compound's hydrogen bond donor count of 1 (vs. fluconazole's 1 and voriconazole's 1) and hydrogen bond acceptor count of 3 (vs. fluconazole's 7 and voriconazole's 6), yields a significantly smaller topological polar surface area . The lower molecular complexity translates to reduced synthetic step count and higher atom economy when used as a building block in medicinal chemistry campaigns targeting novel CYP51 inhibitors or other triazole-dependent enzymes [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 141.17 |
| Comparator Or Baseline | Fluconazole: 306.27; Voriconazole: 349.31 |
| Quantified Difference | -165.10 g/mol vs. fluconazole (-53.9%); -208.14 g/mol vs. voriconazole (-59.6%) |
| Conditions | Calculated from molecular formula C6H11N3O vs. C13H12F2N6O (fluconazole) and C16H14F3N5O (voriconazole) |
Why This Matters
Lower molecular weight enables more efficient fragment elaboration strategies, reduced synthetic complexity, and improved ligand efficiency metrics in early-stage drug discovery.
- [1] Aggarwal R, Sumran G. An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. 2020; 205:112652. 1,2,4-Triazole as privileged scaffold in drug discovery. View Source
